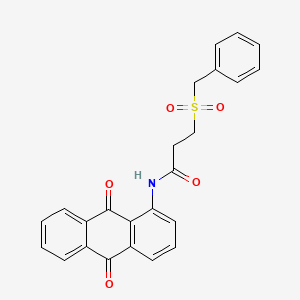

3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide

Description

3-(Benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide is an anthraquinone-derived compound characterized by a 9,10-anthraquinone core substituted at the 1-position with a propanamide linker bearing a benzylsulfonyl group. Anthraquinones are widely studied for their planar aromatic structure, which facilitates interactions with biological targets such as enzymes and DNA .

Properties

IUPAC Name |

3-benzylsulfonyl-N-(9,10-dioxoanthracen-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5S/c26-21(13-14-31(29,30)15-16-7-2-1-3-8-16)25-20-12-6-11-19-22(20)24(28)18-10-5-4-9-17(18)23(19)27/h1-12H,13-15H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJKEYRHKFCEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide typically involves multiple steps:

Formation of the Benzylsulfonyl Intermediate: This step involves the sulfonylation of benzyl chloride with sodium sulfite under basic conditions to form benzylsulfonyl chloride.

Coupling with Anthracene Derivative: The benzylsulfonyl chloride is then reacted with an anthracene derivative, such as 9,10-dioxo-9,10-dihydroanthracene, in the presence of a base like triethylamine to form the desired product.

Amidation Reaction: The final step involves the amidation of the intermediate with a suitable amine, such as propanamide, under acidic or basic conditions to yield 3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the anthracene moiety, potentially converting them to hydroxyl groups.

Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Nucleophiles for Substitution: Ammonia (NH₃), primary amines, thiols.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Hydroxylated anthracene derivatives.

Substitution: Various substituted benzylsulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

Industry

In materials science, the compound’s structural properties could be leveraged to develop new materials with specific electronic or optical properties. It might also find applications in the development of sensors or as a component in organic electronic devices.

Mechanism of Action

The mechanism by which 3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzylsulfonyl group might be involved in binding interactions, while the anthracene moiety could participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key anthraquinone derivatives with structural similarities to the target compound:

*Calculated based on molecular formula (C₂₄H₁₉NO₄S). †Estimated from analogous structures in .

Key Observations:

Substituent Effects on Bioactivity: The cinnamamide and acrylamide derivatives (MW 385) exhibit glyoxalase-I inhibitory activity, likely due to their planar anthraquinone core and hydrogen-bonding substituents . The target compound’s benzylsulfonyl group may enhance binding through stronger electron-withdrawing effects or hydrophobic interactions. Chlorinated analogs (e.g., 2-chloro-propanamide) are primarily used as intermediates, suggesting that electron-withdrawing groups like Cl or sulfonyl may prioritize synthetic utility over direct bioactivity .

Crystallographic Insights: Anthraquinone derivatives often form hydrogen-bonded networks (e.g., O—H⋯O interactions in 4-(9,10-dioxo...)butanoic acid) . The sulfonyl group in the target compound may participate in similar interactions, stabilizing ligand-target complexes.

Biological Activity

3-(Benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide is a synthetic compound that has garnered attention in biomedical research due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C27H30ClN3O2

- Molecular Weight : 463.999 g/mol

- CAS Number : 84074-43-1

This compound is characterized by a benzylsulfonyl group attached to a propanamide backbone and a dioxo-dihydroanthracene moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds related to anthracene derivatives exhibit significant anticancer activity. The dioxo-dihydroanthracene structure is known for its ability to intercalate DNA, potentially disrupting replication and transcription processes in cancer cells.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. This has been supported by in vitro studies demonstrating increased levels of pro-apoptotic proteins in treated cells.

Antimicrobial Activity

The benzylsulfonyl group enhances the lipophilicity of the compound, which can improve its ability to penetrate microbial membranes. Preliminary tests have shown that this compound exhibits antimicrobial activity against various bacterial strains.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective properties. In animal models, administration of related anthracene derivatives has been shown to reduce neuronal damage in models of oxidative stress.

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM.

-

Animal Models for Antimicrobial Testing :

- In vivo studies using mice infected with Staphylococcus aureus showed that treatment with the compound led to significant reductions in bacterial load compared to controls.

-

Neuroprotection in Rodent Models :

- Research involving rodents subjected to induced oxidative stress revealed that administration of the compound significantly mitigated neuronal loss and improved behavioral outcomes.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of 3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide is crucial for its development as a therapeutic agent.

- Absorption and Distribution : Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate good permeability across biological membranes.

- Toxicity Studies : Toxicological evaluations reveal no significant hepatotoxic effects at concentrations up to 50 µM in HepG2 cell lines.

Q & A

Basic Questions

What are the optimal synthetic routes for preparing 3-(benzylsulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanamide, and how can reaction efficiency be improved?

Answer: The synthesis of anthraquinone-based amides typically involves coupling reactions between functionalized anthraquinone amines and activated carboxylic acid derivatives. For this compound:

- Methodology : Use coupling agents like COMU to facilitate reactions between weakly reactive amines (e.g., 1-aminoanthraquinone derivatives) and sterically hindered acids. COMU reduces side reactions and improves yields compared to traditional reagents like EDC/HOBt .

- Optimization : Monitor reaction progress via HPLC or TLC. Adjust stoichiometry (e.g., 1.2 equivalents of COMU) and use inert atmospheres to prevent oxidation of sensitive intermediates. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .

How can the purity and structural integrity of the compound be validated after synthesis?

Answer:

- Analytical Techniques :

- X-ray Crystallography : Resolve crystal structures to confirm bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, anthraquinone derivatives often exhibit planar anthracene cores with R-factors < 0.08 .

- NMR Spectroscopy : Use - and -NMR to verify substitution patterns. Key signals include aromatic protons (δ 7.5–8.5 ppm) and sulfonyl/amide carbonyls (δ 165–175 ppm) .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., ESI-TOF) with error margins < 2 ppm .

Advanced Research Questions

How can computational methods predict and resolve contradictions in experimental data (e.g., unexpected regioselectivity in substitution reactions)?

Answer:

- Quantum-Chemical Analysis : Perform DFT calculations (e.g., Gaussian 09) to model reaction pathways. For example, charge distribution analysis in aminoanthraquinones explains nucleophilic addition preferences (e.g., para vs. ortho substitution) .

- Data Reconciliation : Compare calculated vs. observed -NMR chemical shifts. Deviations > 0.5 ppm may indicate structural anomalies or impurities requiring re-evaluation of synthetic conditions .

What strategies are effective for analyzing the compound’s biological activity (e.g., antimicrobial or antiplatelet effects) while minimizing false positives?

Answer:

- Assay Design :

- Use dose-response curves (IC/EC) in antimicrobial tests (e.g., against S. aureus or E. coli) with positive controls like ciprofloxacin .

- For antiplatelet activity, employ turbidimetric assays measuring ADP-induced aggregation in platelet-rich plasma .

- False-Positive Mitigation : Include solvent controls (DMSO ≤ 1% v/v) and validate hits via orthogonal assays (e.g., fluorescence-based viability assays) .

How can crystallographic data inform the design of derivatives with enhanced solubility or binding affinity?

Answer:

- Crystal Packing Analysis : Identify intermolecular interactions (e.g., O–H⋯O hydrogen bonds in 4-(9,10-dioxoanthracen-1-yl)-4-oxobutanoic acid) that influence solubility. Modify substituents (e.g., sulfonyl groups) to disrupt tight packing .

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., receptor tyrosine kinases). Prioritize derivatives with improved hydrophobic complementarity or hydrogen-bonding networks .

What advanced spectroscopic techniques are critical for resolving electronic properties relevant to photodynamic therapy applications?

Answer:

- UV-Vis and Fluorescence Spectroscopy : Characterize absorption/emission maxima (e.g., anthraquinone λ ~ 250–400 nm) and quantify quantum yields. Compare with reference compounds like riboflavin .

- Time-Resolved Spectroscopy : Measure excited-state lifetimes to assess energy transfer efficiency. Use laser flash photolysis for triplet-state characterization .

Methodological Challenges

How can chiral impurities in synthetic batches be detected and separated efficiently?

Answer:

- Chiral Separation : Employ Supercritical Fluid Chromatography (SFC) with Chiralpak® columns (e.g., AD-H or OD-H). Optimize mobile phase (CO/methanol with 0.1% TFA) to resolve enantiomers in < 10 minutes .

- Detection : Couple SFC with MS or polarimetric detection for real-time monitoring of enantiomeric excess (> 98%) .

What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data with high variability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.